molecular formula C26H27F2N3O11 B8150277 (2S,3S,4S,5R,6S)-6-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B8150277
M. Wt: 595.5 g/mol
InChI Key: RSWVIGYRNQZNSD-DGPWBEAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dolutegravir O-β-D-Glucuronide: is a metabolite of the HIV integrase inhibitor dolutegravir. It is formed primarily by the UDP-glucuronosyltransferase isoform UGT1A1 in vivo but is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes . This compound plays a crucial role in the metabolism and excretion of dolutegravir, which is used in the treatment of HIV-1 infections.

Chemical Reactions Analysis

Types of Reactions: Dolutegravir O-β-D-Glucuronide undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to dolutegravir. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes .

Common Reagents and Conditions: The glucuronidation reaction typically involves dolutegravir, UDP-glucuronic acid, and the enzyme UDP-glucuronosyltransferase. The reaction conditions include an aqueous environment and physiological pH .

Major Products: The primary product of this reaction is dolutegravir O-β-D-Glucuronide, which is more water-soluble and can be excreted more easily from the body .

Comparison with Similar Compounds

Uniqueness: Dolutegravir O-β-D-Glucuronide is unique due to its formation through glucuronidation, which enhances its water solubility and facilitates excretion. This property is crucial for the effective clearance of dolutegravir from the body, making it an essential component of the drug’s metabolic pathway .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F2N3O11/c1-10-4-5-40-15-9-30-8-13(23(36)29-7-11-2-3-12(27)6-14(11)28)17(32)21(16(30)24(37)31(10)15)41-26-20(35)18(33)19(34)22(42-26)25(38)39/h2-3,6,8,10,15,18-20,22,26,33-35H,4-5,7,9H2,1H3,(H,29,36)(H,38,39)/t10-,15+,18+,19+,20-,22+,26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWVIGYRNQZNSD-DGPWBEAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F2N3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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